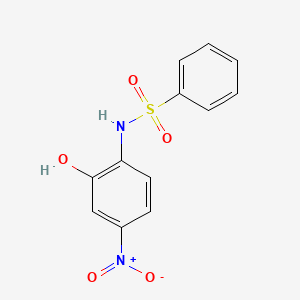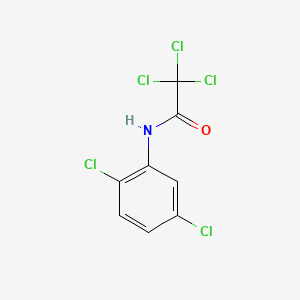
Tri(O-tolyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(O-tolyl)silanol is a chemical compound with the molecular formula C21H22OSi. It is a member of the silanol family, which are compounds containing a silicon-oxygen-hydrogen (Si-OH) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri(O-tolyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of tri(O-tolyl)silane. The reaction typically requires the presence of water and a catalyst to facilitate the hydrolysis process. The reaction can be represented as follows:
(O-tolyl)3SiH+H2O→(O-tolyl)3SiOH+H2
Another method involves the oxidation of tri(O-tolyl)silane using oxidizing agents such as hydrogen peroxide or potassium permanganate. This method is advantageous as it provides a straightforward route to obtain this compound with high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of tri(O-tolyl)silane. The process is carried out in reactors equipped with efficient mixing and temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tri(O-tolyl)silanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form siloxanes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound back to tri(O-tolyl)silane using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Siloxanes
Reduction: Tri(O-tolyl)silane
Substitution: Various substituted silanes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Tri(O-tolyl)silanol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the study of silanol-based reactions and mechanisms.
Biology: Investigated for its potential use in biological systems, particularly in the modification of biomolecules and surfaces.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives. .
Wirkmechanismus
The mechanism of action of tri(O-tolyl)silanol involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl group (Si-OH) in this compound can participate in hydrogen bonding with other molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and surface modification applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: A simpler silanol with three methyl groups attached to the silicon atom.
Triphenylsilanol: A silanol with three phenyl groups attached to the silicon atom.
Triethoxysilanol: A silanol with three ethoxy groups attached to the silicon atom
Uniqueness of Tri(O-tolyl)silanol
This compound is unique due to the presence of three O-tolyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and enhanced reactivity in certain reactions. These properties make this compound a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
18748-64-6 |
|---|---|
Molekularformel |
C21H22OSi |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
hydroxy-tris(2-methylphenyl)silane |
InChI |
InChI=1S/C21H22OSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3 |
InChI-Schlüssel |
DTAPTLBLKILOPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)


![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)




![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)




